2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyrroloquinoline structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A concise and flexible protocol to assemble structurally diverse 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones involves a one-pot stepwise synthesis. This method utilizes aliphatic alcohol hydroxyl as a directing group, promoting sequential transformations to form functionalized aminomaleimides, followed by I2-oxidized tandem annulations. This route involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) under mild conditions .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione are not extensively documented, the one-pot stepwise synthesis method mentioned above provides a scalable and efficient approach that could be adapted for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents like I2 to form quinoline-fused heterocycles.
Reduction: Can be reduced under specific conditions to form dihydro derivatives.
Substitution: Functional groups can be introduced at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: I2 is commonly used as an oxidizing agent.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include functionalized quinoline derivatives, dihydroquinoline compounds, and various substituted quinoline analogs.
Wissenschaftliche Forschungsanwendungen
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Antileishmanial Activity: The compound exhibits antileishmanial activity by inhibiting the growth of Leishmania parasites, possibly through interference with parasite-specific enzymes or pathways.
Anticancer Activity: It inhibits FGFR signaling pathways, which play a crucial role in tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Exhibits similar antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of FGFRs, showing anticancer activity.
Uniqueness
2-phenyl-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione is unique due to its specific structural features and the ability to undergo diverse chemical reactions
Eigenschaften
CAS-Nummer |
10351-61-8 |
---|---|
Molekularformel |
C17H10N2O2 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-phenylpyrrolo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-13-10-11-6-4-5-9-14(11)18-15(13)17(21)19(16)12-7-2-1-3-8-12/h1-10H |
InChI-Schlüssel |
FAUZSGHBIFXNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.